Enhanced Lipophilicity Relative to Mono-Methyl Analog
The target compound (2-Fluoro-3,6-dimethylcyclohexan-1-amine) demonstrates enhanced lipophilicity compared to its mono-methyl analog (2-Fluoro-3-methylcyclohexan-1-amine). The computed XLogP3-AA value for the target compound is 1.8, compared to 1.4 for the mono-methyl analog [1][2]. This represents a LogP increase of 0.4 units, which corresponds to approximately 2.5-fold higher lipophilicity. Vendor data further corroborates this with a measured LogP of 1.7178 for the target compound . The increased lipophilicity is attributable to the additional methyl group, which adds hydrophobic surface area and can influence membrane permeability and pharmacokinetic profiles in drug development contexts.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.8; Vendor LogP: 1.7178 |
| Comparator Or Baseline | 2-Fluoro-3-methylcyclohexan-1-amine (CID 13065782): XLogP3-AA: 1.4 |
| Quantified Difference | Δ LogP ≈ +0.4 units (~2.5x increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem) / Vendor data from Leyan |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a key parameter in oral bioavailability and blood-brain barrier penetration, making the 3,6-dimethyl analog a more suitable choice for CNS-targeted or cell-penetrant compound designs.
- [1] PubChem. (2026). Compound Summary: 2-Fluoro-3,6-dimethylcyclohexan-1-amine (CID 137703110). View Source
- [2] PubChem. (2026). Compound Summary: 2-Fluoro-3-methylcyclohexan-1-amine (CID 13065782). View Source
